molecular formula C13H26NaOS2+ B14455698 Sodium;dodecoxymethanedithioic acid CAS No. 74543-20-7

Sodium;dodecoxymethanedithioic acid

Cat. No.: B14455698
CAS No.: 74543-20-7
M. Wt: 285.5 g/mol
InChI Key: MXYZLWDAMHUDMX-UHFFFAOYSA-N
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Description

Sodium;dodecoxymethanedithioic acid is a chemical compound that belongs to the class of organosulfur compounds. It is characterized by the presence of a dithioic acid group, which consists of two sulfur atoms bonded to a carbon atom, and a dodecoxy group, which is a twelve-carbon alkyl chain. This compound is known for its surfactant properties, making it useful in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium;dodecoxymethanedithioic acid typically involves the reaction of dodecanol with carbon disulfide in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate dodecyl xanthate, which is then hydrolyzed to yield the final product. The reaction conditions generally include:

    Temperature: The reaction is carried out at elevated temperatures, typically around 60-80°C.

    Solvent: A polar solvent such as ethanol or methanol is often used to facilitate the reaction.

    Reaction Time: The reaction is allowed to proceed for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactors where the reactants are continuously fed and the product is continuously removed. The process is optimized for high yield and purity, often involving additional purification steps such as recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

Sodium;dodecoxymethanedithioic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids or sulfoxides.

    Reduction: Reduction reactions can convert the dithioic acid group to thiols or sulfides.

    Substitution: The dodecoxy group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide or potassium permanganate are commonly used for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride are used for reduction reactions.

    Substitution Reagents: Alkyl halides or aryl halides are used for substitution reactions, often in the presence of a catalyst such as palladium.

Major Products Formed

    Oxidation: Sulfonic acids, sulfoxides

    Reduction: Thiols, sulfides

    Substitution: Various alkyl or aryl derivatives

Scientific Research Applications

Sodium;dodecoxymethanedithioic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a surfactant in various chemical reactions and processes, including emulsification and solubilization.

    Biology: Employed in the study of membrane proteins and other biological molecules due to its ability to disrupt lipid bilayers.

    Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.

    Industry: Utilized in the formulation of detergents, cleaning agents, and other industrial products.

Mechanism of Action

The mechanism of action of sodium;dodecoxymethanedithioic acid involves its surfactant properties, which allow it to interact with and disrupt lipid bilayers. This disruption can lead to the solubilization of hydrophobic molecules and the permeabilization of cell membranes. The molecular targets include lipid molecules in biological membranes, and the pathways involved include the disruption of membrane integrity and the solubilization of membrane-bound proteins.

Comparison with Similar Compounds

Similar Compounds

    Sodium dodecyl sulfate: Another surfactant with similar properties, but with a sulfate group instead of a dithioic acid group.

    Sodium laureth sulfate: Similar to sodium dodecyl sulfate but with an ethoxylated chain.

    Sodium myreth sulfate: Similar to sodium laureth sulfate but with a myristyl chain.

Uniqueness

Sodium;dodecoxymethanedithioic acid is unique due to its dithioic acid group, which imparts different chemical reactivity and properties compared to other surfactants. This uniqueness makes it particularly useful in specific applications where other surfactants may not be as effective.

Properties

CAS No.

74543-20-7

Molecular Formula

C13H26NaOS2+

Molecular Weight

285.5 g/mol

IUPAC Name

sodium;dodecoxymethanedithioic acid

InChI

InChI=1S/C13H26OS2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-14-13(15)16;/h2-12H2,1H3,(H,15,16);/q;+1

InChI Key

MXYZLWDAMHUDMX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOC(=S)S.[Na+]

Origin of Product

United States

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